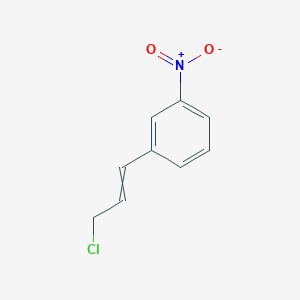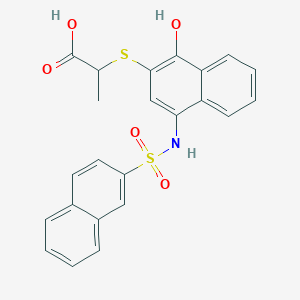![molecular formula C21H33Cl2F3N2O2 B8719857 1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B8719857.png)
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used for scientific research purposes and is not intended for human consumption .
Méthodes De Préparation
The synthesis of 1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of norepinephrine transporter inhibitors.
Biology: Employed in the investigation of neurotransmitter transport mechanisms.
Medicine: Utilized in preclinical studies to understand the pharmacological effects of norepinephrine transporter inhibition.
Industry: Applied in the development of new therapeutic agents targeting neurotransmitter transporters.
Mécanisme D'action
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine, leading to increased levels of norepinephrine in the synaptic cleft. The compound also displays inhibitory effects on serotonin and dopamine transporter proteins, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride is unique in its selectivity for the norepinephrine transporter protein. Similar compounds include:
Cinchonidine: An alkaloid with similar inhibitory effects on neurotransmitter transporters.
Oxolinic acid: A synthetic antimicrobial with related pharmacological properties.
Amitriptyline hydrochloride: A tricyclic antidepressant that also inhibits neurotransmitter transporters.
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications.
Propriétés
Formule moléculaire |
C21H33Cl2F3N2O2 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H31F3N2O2.2ClH/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24;;/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3;2*1H/t15-,16+,19-;;/m1../s1 |
Clé InChI |
OAUBFRMSIYLKSH-KMFBOIRUSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
SMILES canonique |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8719791.png)











